molecular formula C12H19N B2655672 (2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-amine CAS No. 2248182-76-3

(2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-amine

Cat. No.: B2655672
CAS No.: 2248182-76-3
M. Wt: 177.291
InChI Key: JJUJOTRLRCMVLO-LLVKDONJSA-N
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Description

(2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenyl ring substituted with two methyl groups at positions 3 and 5, and an amine group attached to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzaldehyde and 2-methylpropan-1-amine.

    Condensation Reaction: The first step involves a condensation reaction between 3,5-dimethylbenzaldehyde and 2-methylpropan-1-amine in the presence of a suitable catalyst, such as an acid or base, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

(2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound with a similar structure but lacking the dimethyl substitutions.

    Amphetamine: A well-known stimulant with a similar phenethylamine backbone but different substituents.

    Methamphetamine: Another stimulant with a similar structure but additional methyl groups.

Uniqueness

(2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-amine is unique due to the specific placement of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

(2R)-3-(3,5-dimethylphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9-4-10(2)6-12(5-9)7-11(3)8-13/h4-6,11H,7-8,13H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUJOTRLRCMVLO-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C[C@@H](C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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